molecular formula C18H9BrN2O5S B3844995 3-[2-(4-bromophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one

3-[2-(4-bromophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one

Cat. No. B3844995
M. Wt: 445.2 g/mol
InChI Key: VJWIYVSGOLGTAU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a bromophenyl group, a thiazole ring, a hydroxy group, a nitro group, and a chromen-2-one structure. Compounds with these functional groups are often involved in various biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through condensation reactions or through the use of coupling reagents .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, is particularly notable. Thiazoles are known to exhibit a wide variety of biological activities .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, and the nitro group could be reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar nitro, hydroxy, and thiazole groups would likely make the compound relatively polar .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, many thiazole-containing compounds exhibit antimicrobial and anticancer activities .

Future Directions

Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. Future research could involve synthesizing derivatives of this compound and testing their biological activities .

properties

IUPAC Name

3-[2-(4-bromophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9BrN2O5S/c19-11-3-1-9(2-4-11)17-20-13(8-27-17)12-5-10-6-14(21(24)25)15(22)7-16(10)26-18(12)23/h1-8,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWIYVSGOLGTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C3=CC4=CC(=C(C=C4OC3=O)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitrochromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-bromophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one
Reactant of Route 2
3-[2-(4-bromophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one
Reactant of Route 3
3-[2-(4-bromophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one
Reactant of Route 4
3-[2-(4-bromophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one
Reactant of Route 5
3-[2-(4-bromophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one
Reactant of Route 6
3-[2-(4-bromophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one

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